Reduced Hydrogen Bond Donor Count (HBD = 0) vs. Non-Methylated Analog (HBD = 1) for Improved Membrane Permeability Prediction
Among pyrazinyl-substituted 1,7-diazaspiro[4.4]nonane analogs, the target compound (1-methyl-7-pyrazinyl) shows a Hydrogen Bond Donor count of 0, compared to a value of 1 for the non-methylated analog 7-pyrazinyl-1,7-diazaspiro[4.4]nonane (CAS 646056-08-8) [1][2]. Hydrogen Bond Donor count can impact passive membrane permeability and CNS penetration, with an HBD ≤ 1 often being preferred for CNS drug candidates [3].
| Evidence Dimension | Hydrogen Bond Donor Count (computed by Cactvs) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- (CAS 646056-08-8): HBD = 1 |
| Quantified Difference | ΔHBD = -1 (complete elimination of the H-bond donor) |
| Conditions | Computed property from PubChem using Cactvs 3.4.8.18; no experimental conditions required |
Why This Matters
The absence of a hydrogen bond donor predicts improved passive membrane permeability relative to the non-methylated analog, which is relevant for applications where blood-brain barrier penetration or intestinal absorption is critical.
- [1] PubChem CID 10262850. 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-. Computed Properties: HBD = 0, XLogP3 = 0.8. View Source
- [2] PubChem CID 9990501. 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-. Computed Properties: HBD = 1, XLogP3 = 0.3. View Source
- [3] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
